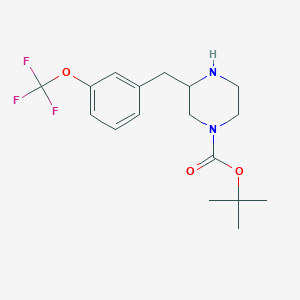
3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring with a carboxylic acid tert-butyl ester group. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(Trifluoromethoxy)benzyl bromide with piperazine in the presence of a base to form the intermediate 3-(3-Trifluoromethoxy-benzyl)piperazine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperazine ring may also play a role in the compound’s overall pharmacological profile by interacting with various biological pathways .
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethyl)benzaldehyde
- Phenylethylamide derivatives
Uniqueness
Compared to similar compounds, 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups. The presence of both the trifluoromethoxy group and the piperazine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C17H23F3N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
tert-butyl 3-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-7-21-13(11-22)9-12-5-4-6-14(10-12)24-17(18,19)20/h4-6,10,13,21H,7-9,11H2,1-3H3 |
InChIキー |
XRBJIDGEWJSIMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=CC=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


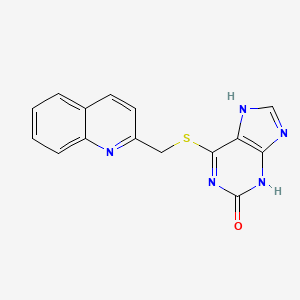


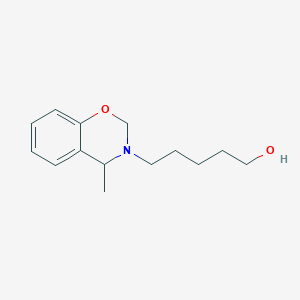
![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
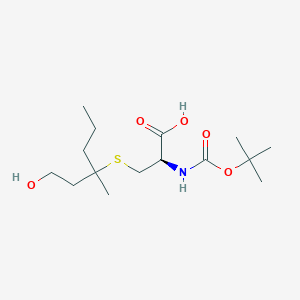
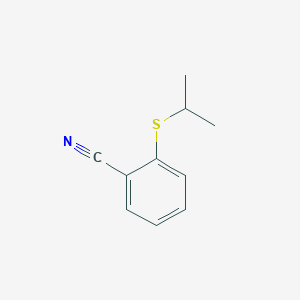
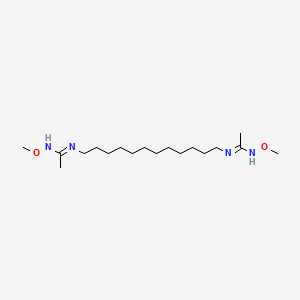
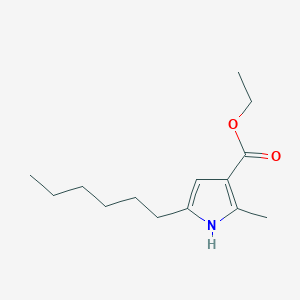
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
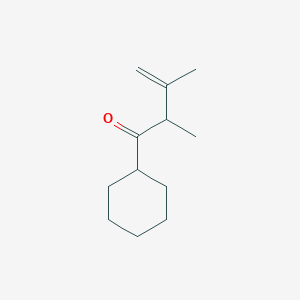

![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
